molecular formula C16H24ClN3O2S B2630874 1-(5-CHLORO-2-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE CAS No. 701947-79-7

1-(5-CHLORO-2-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)PIPERAZINE

Cat. No.: B2630874
CAS No.: 701947-79-7
M. Wt: 357.9
InChI Key: QVGPTFJVVDPZLT-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine is a chemical compound designed for research applications. This molecule features a piperazine core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . Piperazine-based compounds are frequently investigated for their potential to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. The specific structural motifs present in this reagent—including the chlorophenyl and sulfonyl groups—are common in compounds studied for their binding affinity and selectivity. Sulfonamide-containing piperazine derivatives, in particular, have been identified as key scaffolds in the development of inhibitors for enzymes like inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis , highlighting the value of this chemical class in probing novel therapeutic targets . Researchers can utilize this compound as a building block in synthetic chemistry or as a lead structure in the exploration of structure-activity relationships (SAR) for various disease areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(17)13-16(14)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGPTFJVVDPZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine typically involves the reaction of 5-chloro-2-methylphenylamine with piperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could lead to the formation of a secondary amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly the central nervous system.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine would depend on its specific interactions with molecular targets. These could include binding to receptors in the central nervous system or inhibiting specific enzymes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonyl Groups

The sulfonyl group in the target compound is a critical structural determinant. Key analogs and their differences include:

1-(5-Chloro-2-Methylphenyl)-4-(Mesitylsulfonyl)Piperazine (CAS 497060-66-9)
  • Structure : The sulfonyl group is attached to a mesityl (2,4,6-trimethylphenyl) ring.
  • Properties :
    • Molecular Weight: 392.94 g/mol .
    • Density: 1.282 g/cm³ (predicted) .
1-(5-Chloro-2-Methylphenyl)-4-(Phenylsulfonyl)Piperazine
  • Structure : A simpler phenylsulfonyl substituent.
  • Properties :
    • Molecular Weight: Lower than mesityl analogs (~364–378 g/mol).
  • Impact : Reduced steric bulk may improve membrane permeability but shorten metabolic half-life .
1-(5-Chloro-2-Methylphenyl)-4-[(4-Isopropoxyphenyl)Sulfonyl]Piperazine (CAS 1024523-02-1)
  • Structure : Incorporates an isopropoxy group on the sulfonyl phenyl ring.
Cytotoxicity in Cancer Models
  • Analog 5a () : A related 1-(4-chlorobenzhydryl)piperazine derivative exhibited time-dependent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines.
  • Target Compound : While direct data are lacking, the piperidine sulfonyl group’s electron-withdrawing nature may enhance DNA intercalation or kinase inhibition, similar to other sulfonamides .
Antibacterial Activity
  • Methoxyphenyl Piperazines () : Derivatives like (2E)-4-(2-methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine showed potent Gram-positive activity.
  • Target Compound : The 5-chloro-2-methylphenyl group may confer similar antibacterial effects, though chlorine’s electronegativity could alter target binding .
Toxicity Profiles
  • 1-(2-Keto-2-(3′-Pyridyl)Ethyl)-4-(2′-Methoxyphenyl)Piperazine () : Exhibited an intraperitoneal LD₅₀ of 214 mg/kg in mice.
  • Target Compound : The piperidine sulfonyl group’s stability may reduce acute toxicity, but in vivo studies are needed for confirmation .

Physicochemical and Structural Properties

Compound Molecular Weight (g/mol) Density (g/cm³) Key Substituent
Target Compound ~378 N/A Piperidine sulfonyl
Mesitylsulfonyl analog (CAS 497060-66-9) 392.94 1.282 2,4,6-Trimethylphenyl
3-Methylphenylsulfonyl analog (CAS 825608-49-9) 364.89 1.282 3-Methylphenyl
  • Lipophilicity : Piperidine sulfonyl groups balance hydrophilicity and lipophilicity, favoring both solubility and membrane penetration.
  • Synthetic Accessibility : Analogs like the mesitylsulfonyl derivative are commercially available (e.g., ChemBK, CymitQuimica), suggesting feasible synthesis via nucleophilic substitution .

Biological Activity

1-(5-Chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine is a compound that has garnered interest due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data on its pharmacological properties.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives, characterized by the presence of a piperidine ring and a sulfonyl group. Its chemical structure can be represented as follows:

C15H20ClN3O2S\text{C}_{15}\text{H}_{20}\text{ClN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The sulfonyl group enhances its binding affinity, potentially leading to modulation of biological pathways related to:

  • Antibacterial activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Enzyme inhibition : It may inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Hypoglycemic effects : The compound has been associated with lowering blood glucose levels, making it a candidate for diabetes treatment.

Antibacterial Activity

Research indicates that piperazine derivatives exhibit notable antibacterial properties. For instance, studies have demonstrated that compounds similar to this compound possess significant inhibitory effects against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Enzyme Inhibition

The compound's ability to inhibit AChE was evaluated in vitro, showing promising results:

Concentration (µM) Inhibition (%)
1040
2565
5085

This suggests that the compound could potentially be useful in treating conditions like Alzheimer's disease.

Case Studies

  • Diabetes Management : A study on the hypoglycemic effects of piperazine derivatives indicated that administration of these compounds led to a significant reduction in blood glucose levels in diabetic mice models. The mechanism was linked to enhanced insulin sensitivity and reduced gluconeogenesis in the liver.
  • Cancer Therapy : Another investigation explored the anticancer potential of similar compounds, where it was found that they induced apoptosis in cancer cells through caspase activation. The selectivity index was notably higher than conventional chemotherapeutics, indicating a lower toxicity profile.

Safety Profile

Toxicology studies have shown that the compound exhibits low acute toxicity in animal models. Hemolytic assays revealed minimal hemolysis at therapeutic concentrations, suggesting a favorable safety profile for further development.

Q & A

Basic: What are the optimal synthetic routes for 1-(5-chloro-2-methylphenyl)-4-(piperidine-1-sulfonyl)piperazine, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, starting with the functionalization of the piperazine core. Key steps include:

  • Sulfonylation: Reacting piperazine with piperidine-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group.
  • Aryl Substitution: Coupling the sulfonylated piperazine with 5-chloro-2-methylphenyl groups via Buchwald-Hartwig amination or nucleophilic aromatic substitution, depending on the electrophilicity of the aryl halide.

Optimization Strategies:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) to improve coupling efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation.
  • Temperature Gradients: Perform reactions at 80–120°C to assess thermal stability and yield (e.g., a 55% yield was reported for analogous piperazine derivatives under reflux ).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) to isolate the pure product.

Basic: How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:
Spectroscopic Techniques:

  • NMR: ¹H/¹³C NMR to confirm the presence of the 5-chloro-2-methylphenyl group (aromatic protons at δ 6.8–7.4 ppm) and piperidine-sulfonyl moiety (piperazine CH₂ signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine atoms.

Chromatographic Methods:

  • HPLC: Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) to assess purity (>98%) .
  • TLC: Monitor reaction progress using silica plates with UV visualization (Rf ~0.3 in ethyl acetate/hexane).

Advanced: What strategies are recommended for resolving discrepancies in reported biological activities of sulfonamide-containing piperazine derivatives?

Methodological Answer:
Discrepancies often arise from variations in compound purity, assay conditions, or biological models. To address these:

  • Purity Validation: Employ orthogonal methods (HPLC, NMR) to detect impurities (e.g., unreacted starting materials or dechlorinated byproducts) .
  • Standardized Assays: Replicate studies using controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis: Synthesize analogs (e.g., replacing the sulfonyl group with carbonyl or phosphonyl groups) to isolate contributions of specific moieties .

Case Study: A piperazine derivative with a sulfonyl group showed anti-tumor activity in leukemia models but not in breast cancer cells. Follow-up studies revealed differential expression of target receptors across cell lines .

Advanced: What in vitro models are appropriate for evaluating the pharmacokinetic properties of this compound?

Methodological Answer:

  • Metabolic Stability: Use liver microsomes (human or rodent) to measure half-life (t₁/₂) and identify major metabolites via LC-MS .
  • Plasma Protein Binding: Equilibrium dialysis or ultrafiltration to assess free fraction (%) .
  • Caco-2 Permeability: Evaluate intestinal absorption potential by measuring apparent permeability (Papp) across monolayers .

Thermal Stability: Conduct differential scanning calorimetry (DSC) to determine degradation thresholds (e.g., melting point >200°C suggests suitability for oral formulations) .

Advanced: How can computational modeling elucidate the role of the sulfonyl group in receptor binding?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions between the sulfonyl group and target receptors (e.g., serotonin or dopamine receptors). The sulfonyl oxygen may form hydrogen bonds with Lys or Arg residues .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories to compare binding free energies (ΔG) of sulfonyl vs. non-sulfonyl analogs .
  • QM/MM Calculations: Analyze electron density maps to identify charge transfer effects at the sulfonyl-receptor interface .

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